2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and inline monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-one.
Reduction: Formation of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which provide it with a distinct reactivity profile compared to other pyrrole derivatives
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-2-[(1-methylpyrrol-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(2,8-13)11-7-9-5-4-6-12(9)3/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
DSWGRFFLOVAPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CN1C |
Origin of Product |
United States |
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